SHP2 Allosteric Inhibition Potency and Selectivity Over PTP1B
6-Bromo-5-chloroquinoxaline serves as a key intermediate for SHP2 allosteric inhibitors. A representative derivative (BDBM50553786) derived from this scaffold demonstrated an IC50 of 88 nM in a cellular assay against human SHP2 (KYSE-520 cells, ERK1/2 phosphorylation) [1]. In contrast, this compound showed no inhibition of the related phosphatase PTP1B (IC50 > 100,000 nM) in a biochemical assay [1]. This data highlights the scaffold's ability to confer high potency and exquisite selectivity for SHP2 over PTP1B.
| Evidence Dimension | Potency and Selectivity Profile of SHP2 Inhibitor Scaffold |
|---|---|
| Target Compound Data | IC50 = 88 nM (SHP2 in cells); IC50 > 100,000 nM (PTP1B) |
| Comparator Or Baseline | PTP1B (IC50 > 100,000 nM) |
| Quantified Difference | >1,100-fold selectivity for SHP2 over PTP1B |
| Conditions | SHP2: human KYSE-520 cells, ERK1/2 phosphorylation assay; PTP1B: biochemical assay |
Why This Matters
High selectivity for SHP2 over PTP1B is critical for developing targeted cancer therapies with reduced off-target toxicity.
- [1] BindingDB. BDBM50553786 (CHEMBL4789106). Enzyme Inhibition Constant Data. View Source
